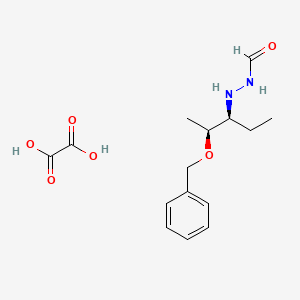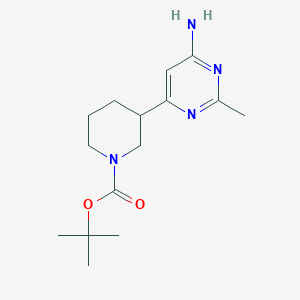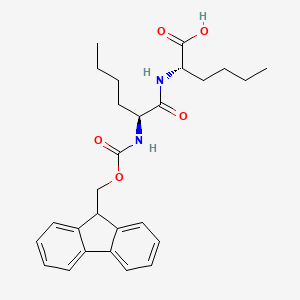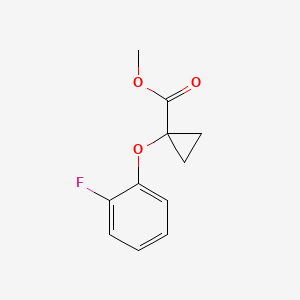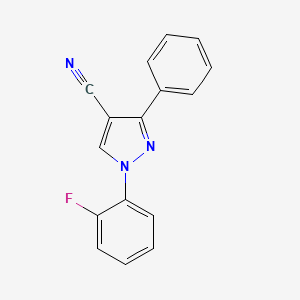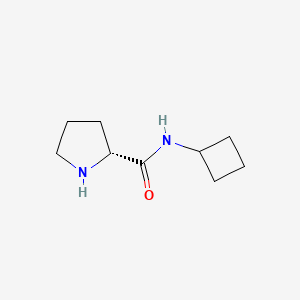
(2R)-N-cyclobutylpyrrolidine-2-carboxamide
Vue d'ensemble
Description
(2R)-N-cyclobutylpyrrolidine-2-carboxamide (2R-NCPC) is an important synthetic compound that has been widely studied in recent years. This compound has a wide range of applications, from biochemical and physiological studies to drug development.
Applications De Recherche Scientifique
Melanocortin-4 Receptor Ligands
A study focused on the synthesis of 3-arylpyrrolidine-2-carboxamide derivatives, inspired by 3-phenylpropionamides, to investigate their role as melanocortin-4 receptor ligands. This research found that the 2R,3R-pyrrolidine isomer exhibited the most potent affinity among the four stereoisomers studied (Tran et al., 2008).
Enantioselective Biotransformations in Organic Synthesis
Research conducted on the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides demonstrated their application in organic synthesis. This process, catalyzed by Rhodococcus erythropolis, achieved high yields and excellent enantioselectivity, producing (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid. This biocatalytic process showcases the potential of these compounds in synthesizing aza-nucleoside analogs and druglike compounds (Chen et al., 2012).
Neuroprotection in Excitotoxic Neuronal Death
Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) has been identified as a selective agonist for metabotropic glutamate receptor subtypes mGlu2 and mGlu3. In studies involving murine cortical cultures, 2R,4R-APDC attenuated neuronal degeneration induced by N-methyl-D-aspartate (NMDA), suggesting its protective role against excitotoxic neuronal death and its potential as a neuroprotective drug (Battaglia et al., 1998).
Anticancer and Anti-Biofilm Activity
A study on novel 2-(het)arylpyrrolidine-1-carboxamides revealed their potential in anticancer and anti-biofilm applications. These compounds exhibited significant in vitro and in vivo anti-cancer activities, with some showing higher effectiveness than the reference drug tamoxifen. Additionally, certain compounds effectively suppressed bacterial biofilm growth, indicating their dual functionality as anticancer and antibacterial agents (Smolobochkin et al., 2019).
Propriétés
IUPAC Name |
(2R)-N-cyclobutylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(8-5-2-6-10-8)11-7-3-1-4-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRVTGPKTIGYAZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-cyclobutylpyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



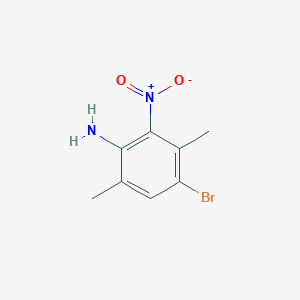
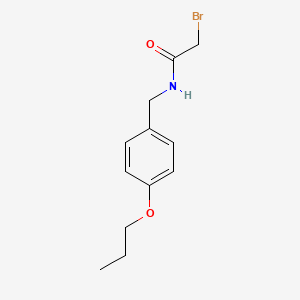
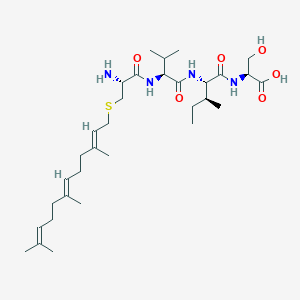

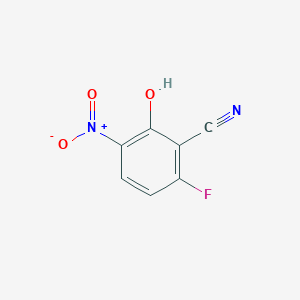
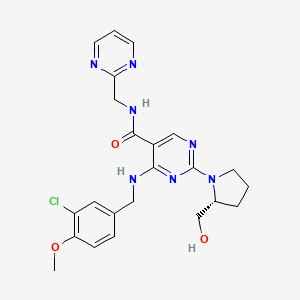

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)
